2,4-Dichloro-6,8-dimethylquinazoline
Overview
Description
2,4-Dichloro-6,8-dimethylquinazoline is a heterocyclic aromatic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The compound’s structure consists of a quinazoline core substituted with chlorine atoms at positions 2 and 4, and methyl groups at positions 6 and 8.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6,8-dimethylquinazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dichloroaniline with this compound in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the quinazoline ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6,8-dimethylquinazoline undergoes various chemical reactions, including:
Substitution: The chlorine atoms at positions 2 and 4 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed:
- Quinazoline N-oxides
- Aminoquinazolines
- Substituted quinazolines with various functional groups .
Scientific Research Applications
2,4-Dichloro-6,8-dimethylquinazoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6,8-dimethylquinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit kinases or other signaling proteins involved in cell proliferation and survival, contributing to its potential anti-cancer activity .
Comparison with Similar Compounds
- 2,4-Dichloro-6,7-dimethoxyquinazoline
- 2,4-Dichloro-6-methylquinazoline
- 2,4-Dichloro-6,7-dimethylquinazoline
Uniqueness: 2,4-Dichloro-6,8-dimethylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at positions 2 and 4, along with methyl groups at positions 6 and 8, differentiates it from other quinazoline derivatives and influences its reactivity and interactions with biological targets .
Properties
IUPAC Name |
2,4-dichloro-6,8-dimethylquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2/c1-5-3-6(2)8-7(4-5)9(11)14-10(12)13-8/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDSEEKMDIBMNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NC(=N2)Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60605116 | |
Record name | 2,4-Dichloro-6,8-dimethylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60605116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62484-27-9 | |
Record name | 2,4-Dichloro-6,8-dimethylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60605116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.